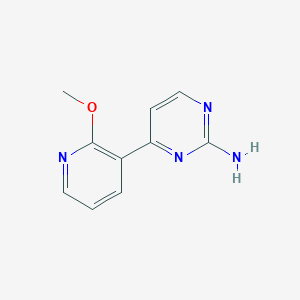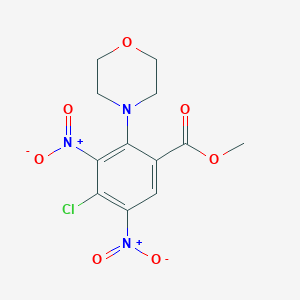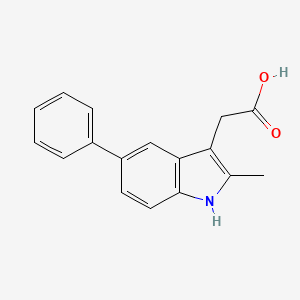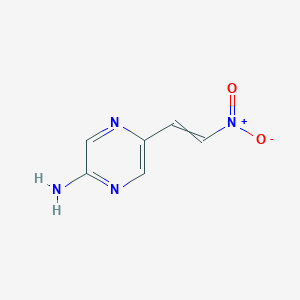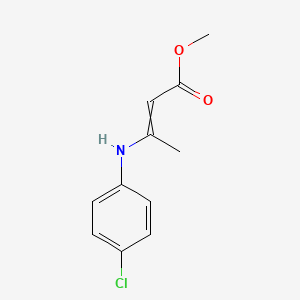![molecular formula C11H12ClN3 B14175313 5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline CAS No. 922711-59-9](/img/structure/B14175313.png)
5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline is a compound that features a chloro-substituted aniline linked to a methyl-substituted imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2-methylimidazole under reductive conditions. The nitro group is reduced to an amine, and the imidazole ring is introduced via nucleophilic substitution. Common reagents for this synthesis include hydrogen gas with a palladium catalyst or other reducing agents like iron powder in acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can further modify the imidazole ring or the aniline moiety.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby inhibiting their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-nitro-1H-imidazole-1-acetic acid
- 1-Carboxymethylmetronidazole
- 2-Chloro-5-[(4,5-dihydro-2-(nitroamino)-1H-imidazol-1-yl)methyl]pyridine
Uniqueness
5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
922711-59-9 |
|---|---|
Formule moléculaire |
C11H12ClN3 |
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
5-chloro-2-[(2-methylimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C11H12ClN3/c1-8-14-4-5-15(8)7-9-2-3-10(12)6-11(9)13/h2-6H,7,13H2,1H3 |
Clé InChI |
ZVEPDXSKSCODMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CC2=C(C=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



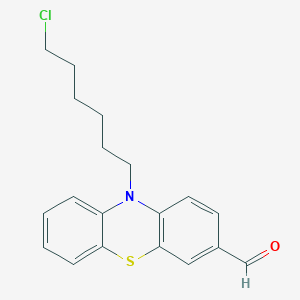
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
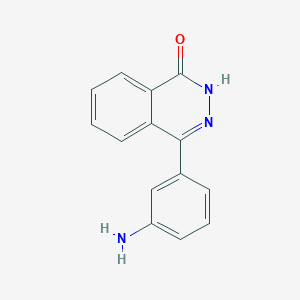
![3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B14175253.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)

![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
